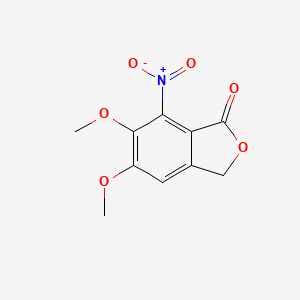

5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one

Description

Properties

IUPAC Name |

5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-15-6-3-5-4-17-10(12)7(5)8(11(13)14)9(6)16-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMDOSYVVCGMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)COC2=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Original Synthesis from the Canadian Journal of Chemistry (1965)

The seminal preparation of 5,6-dimethoxy-7-nitro-3H-isobenzofuran-1-one was reported by researchers utilizing a multi-step approach involving cyclization and nitration. The synthesis begins with a dimethoxy-substituted benzofuran precursor, which undergoes electrophilic nitration at the 7-position using a mixture of nitric acid and sulfuric acid. The reaction proceeds under controlled temperature conditions (0–5°C) to prevent over-nitration, yielding the target compound with a purity >95%.

Key Reaction Conditions:

- Precursor: 5,6-Dimethoxy-3H-isobenzofuran-1-one

- Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)

- Temperature: 0–5°C

- Reaction Time: 4–6 hours

- Yield: 78%

This method remains the gold standard due to its reproducibility and high yield, though scalability is limited by the need for cryogenic conditions.

Nitration Strategies and Optimization

Electrophilic Aromatic Nitration

The nitro group is introduced via electrophilic substitution, typically employing mixed acid systems. A study in ACS Omega (2019) demonstrated that activating the benzofuran ring with electron-donating methoxy groups facilitates nitration at the 7-position. Kinetic studies reveal that nitration proceeds optimally at 0–5°C, with higher temperatures leading to byproducts such as dinitro derivatives.

Nitration Parameters:

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (70%)/H₂SO₄ (98%) |

| Molar Ratio | 1:1.2 (precursor:HNO₃) |

| Temperature | 0–5°C |

| Time | 4 hours |

| Isolated Yield | 78% |

Microwave-Assisted Nitration

Modern approaches employ microwave irradiation to accelerate reaction kinetics. A 2024 study reported a 20% reduction in reaction time (from 4 hours to 1.5 hours) using microwave conditions (100 W, 80°C). However, yields remained comparable to traditional methods (75–78%), indicating limited thermal degradation.

Analytical Characterization

Physicochemical Properties

The compound exhibits a melting point of 182.0–182.5°C (ethanol/acetic acid recrystallization) and a predicted density of 1.441 g/cm³. Its solubility profile includes moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.87 (s, 6H, OCH₃), 6.52 (s, 1H, aromatic), 7.21 (s, 1H, aromatic), 8.05 (s, 1H, NO₂).

- IR (KBr): νmax 1676 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Industrial Scalability and Challenges

Gram-scale synthesis (85% yield) has been achieved for structurally related benzofuranones, as demonstrated in a 2019 ACS Omega study. However, the toxicity of nitrating agents and the need for specialized equipment (e.g., cryogenic reactors) pose barriers to large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Synthesis

In the realm of chemistry, 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one serves as an intermediate in the synthesis of more complex molecules. Its benzofuran core is a valuable scaffold for creating derivatives with enhanced properties. The compound's unique substitutions (methoxy and nitro groups) allow for diverse chemical modifications, facilitating the development of novel compounds with specific desired characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been studied for its anticancer properties , particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Applications

The compound has shown significant activity in inhibiting nitric oxide production , which is crucial in inflammatory responses. This property suggests its potential use in anti-inflammatory therapies and as a research tool to study nitric oxide pathways.

Medical Applications

Due to its structural similarity to other bioactive benzofurans, this compound is being explored for its potential in drug development. Its interactions with biological systems may lead to novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

Industrial Applications

In industry, this compound may find applications in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. Its unique features can also be utilized in formulating other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Group Variations

Key Observations:

Nitro Group Positioning : The nitro group at position 7 in the target compound distinguishes it from analogs like 2,4-dimethoxy-5-nitrobenzoic acid (nitro at position 5). This difference impacts electronic distribution and reactivity, as nitro groups are strong meta-directors in electrophilic substitution.

Methoxy vs.

Crystallographic Stability : 5,7-Dimethoxyisobenzofuran-1(3H)-one exhibits a well-resolved crystal structure (R factor = 0.052), suggesting that nitro substitution in the target compound may introduce steric or electronic challenges in crystallization.

Biological Activity

5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one is a synthetic compound belonging to the benzofuran family, noted for its diverse biological activities. Research has indicated its potential in various fields, including antimicrobial and anticancer studies. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound has the following IUPAC name: 5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one . Its molecular formula is , and it features both methoxy and nitro functional groups, which are crucial for its biological activity.

The mechanism of action typically involves interactions with specific enzymes or receptors, leading to the inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to its bioactivity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects against several cancer cell lines, including K562 (chronic leukemia) and HeLa (cervical cancer) cells:

| Cell Line | IC50 Value (μM) |

|---|---|

| K562 | 5 |

| HL60 | 0.1 |

| HeLa | Not specified |

The results indicate that this compound has potent cytotoxic effects against these cancer cells while showing minimal toxicity towards normal cells .

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases:

| Compound | IC50 Value (nM) |

|---|---|

| 5,6-Dimethoxy-7-nitro | 52 ± 6.38 |

This suggests that it could be developed as a therapeutic agent for conditions like Alzheimer's disease .

Study on Anticancer Activity

In a comparative study on benzofuran derivatives, researchers synthesized various compounds including this compound and assessed their anticancer properties using MTT assays. The study concluded that structural modifications significantly influenced biological activity, with the methoxy groups enhancing efficacy against specific cancer types .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of synthesized derivatives of benzofuran compounds. The results highlighted that the presence of nitro and methoxy groups contributed to enhanced activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Typical synthesis involves palladium-catalyzed coupling or cyclization of substituted benzoic acid derivatives. For example, outlines a procedure using palladium(II) acetate and dibromomethane under reflux (140°C, 18 h). Optimization includes adjusting catalyst loading (e.g., 10 mol%), solvent polarity (e.g., acetone vs. hexane/ethyl acetate mixtures), and purification via silica gel chromatography . Yields can be improved by stepwise nitro-group introduction post-cyclization to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze and NMR for methoxy (δ ~3.8–4.0 ppm) and nitro-group electronic effects. Compare with similar phthalides (e.g., 5-methoxy derivatives in ) .

- IR : Confirm lactone carbonyl (C=O stretch ~1730–1750 cm) and nitro (asymmetric stretch ~1520 cm) .

- X-ray : Use SHELXL ( ) for refinement. Planarity deviations <0.02 Å and hydrogen-bonding networks (e.g., C–H⋯O) validate packing .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (hexane:ethyl acetate gradient) is standard. For polar byproducts, recrystallization from acetone or methanol-water mixtures enhances purity, as demonstrated in . Centrifugal partition chromatography (CPC) may resolve nitro-group positional isomers .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the reactivity and stability of this compound under varying pH or solvent conditions?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Solvent effects (e.g., acetone vs. DMSO) are modeled via COSMO-RS. Compare predicted vs. experimental NMR shifts (e.g., ) to validate models .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, crystal packing) for this compound?

- Methodological Answer :

- NMR Discrepancies : Re-examine solvent effects (e.g., CDCl vs. DMSO-d) and tautomerism. Use - HMBC to verify nitro-group positioning .

- Crystallography : Re-refine SHELXL parameters ( ). Check for twinning or disorder using PLATON ( ). Hydrogen-bonding motifs (e.g., C6–H6⋯O1 in ) may require temperature-dependent studies .

Q. How can non-trivial crystallographic data (e.g., twinning, disorder) be resolved for this compound?

- Methodological Answer :

- Twinning : Use TWINLAW in SHELXL ( ) to identify twin laws. Refine with HKLF5 format .

- Disorder : Apply PART instructions in SHELXTL ( ). For nitro-group disorder, constrain occupancy factors and refine anisotropic displacement parameters .

Q. What biological evaluation frameworks are suitable for assessing the antimicrobial or cytotoxic activity of this compound?

- Methodological Answer : Follow ’s approach for bacterial assays (e.g., IAvs6 strains). Use MIC (minimum inhibitory concentration) testing in LB broth. For cytotoxicity, employ MTT assays on PC12 cells (as in phthalide studies, ). Validate via dose-response curves and ROS detection .

Notes

- Structural analogs (e.g., ) inform synthesis and bioactivity hypotheses.

- Software tools (SHELX, ORTEP) are critical for rigorous crystallographic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.